An In-depth Technical Guide to the Synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid
An In-depth Technical Guide to the Synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated analog of the amino acid tyrosine. This document details a multi-step synthesis beginning with commercially available starting materials, outlines detailed experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway to aid in comprehension and practical application in a research and development setting.
Synthetic Strategy Overview
The synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can be effectively achieved through a well-established route in amino acid synthesis: the Erlenmeyer-Plöchl reaction. This strategy involves the condensation of an aromatic aldehyde with an N-acylglycine to form an azlactone intermediate. Subsequent reduction of the carbon-carbon double bond and hydrolysis of the amide and ester functionalities yields the desired amino acid.
To accommodate the hydroxyl group on the phenyl ring, a protection strategy is employed. The synthesis commences with 2-fluoro-4-hydroxybenzaldehyde, where the hydroxyl group is first protected as a methoxy ether. Following the core amino acid synthesis, a final deprotection step reveals the target molecule.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.
Detailed Experimental Protocols
Step 1: Protection of 2-Fluoro-4-hydroxybenzaldehyde
Reaction: Methylation of the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde to yield 2-fluoro-4-methoxybenzaldehyde.
Protocol:
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To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), is added potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
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The mixture is stirred for 15-30 minutes, after which methyl iodide (CH₃I, 1.2 eq) is added dropwise.
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The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is filtered to remove the inorganic salts.
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The filtrate is concentrated under reduced pressure.
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The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to give the crude product.
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Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords pure 2-fluoro-4-methoxybenzaldehyde.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Fluoro-4-hydroxybenzaldehyde |
| Reagents | Methyl iodide, Potassium carbonate |
| Solvent | Acetone or DMF |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Step 2: Erlenmeyer-Plöchl Azlactone Synthesis
Reaction: Condensation of 2-fluoro-4-methoxybenzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base to form (Z)-4-(2-fluoro-4-methoxybenzylidene)-2-methyloxazol-5(4H)-one. Alternatively, N-benzoylglycine (hippuric acid) can be used to yield the 2-phenyl-oxazolone derivative. The protocol below describes the reaction with hippuric acid.[1][2][3]
Figure 2: Erlenmeyer-Plöchl azlactone synthesis.
Protocol:
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A mixture of 2-fluoro-4-methoxybenzaldehyde (1.0 eq), hippuric acid (1.0 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is prepared in a round-bottom flask.[4]
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The mixture is heated with stirring at 100-120 °C for 1-2 hours.[4]
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The reaction is monitored by TLC for the disappearance of the starting aldehyde.
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After completion, the reaction mixture is cooled to room temperature and then poured into cold water or ethanol to precipitate the product.
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The solid is collected by filtration, washed with cold water and then cold ethanol, and dried under vacuum to yield the crude azlactone.
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Recrystallization from a suitable solvent such as ethanol or acetic acid can be performed for further purification.
Quantitative Data:
| Parameter | Value |
| Starting Materials | 2-Fluoro-4-methoxybenzaldehyde, Hippuric Acid |
| Reagents | Acetic Anhydride, Sodium Acetate |
| Reaction Time | 1-2 hours |
| Temperature | 100-120 °C |
| Typical Yield | 70-90% |
Step 3: Reduction of the Azlactone
Reaction: Reduction of the exocyclic double bond of the azlactone to yield N-benzoyl-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid.
Protocol:
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The azlactone (1.0 eq) is dissolved in a suitable solvent, such as a mixture of acetone and water.
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A reducing agent, such as sodium amalgam or catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst), is used. For a laboratory scale, reduction with red phosphorus and hydriodic acid is also a classic method, though harsher.[4] A milder alternative is catalytic hydrogenation.
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For catalytic hydrogenation: The azlactone is dissolved in a solvent like ethyl acetate or methanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr shaker) and stirred at room temperature until the reaction is complete (monitored by TLC).
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After the reaction, the catalyst is removed by filtration through Celite.
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The filtrate is concentrated under reduced pressure to give the crude N-benzoyl-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | (Z)-4-(2-Fluoro-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one |
| Reducing Agent | H₂/Pd-C or other suitable agents |
| Solvent | Ethyl acetate, Methanol |
| Reaction Time | 4-24 hours (for hydrogenation) |
| Temperature | Room Temperature |
| Typical Yield | 80-95% |
Step 4: Hydrolysis of the N-Benzoyl Group
Reaction: Hydrolysis of the N-benzoyl protecting group to yield 2-Amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid.
Protocol:
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The crude N-benzoyl amino acid from the previous step is suspended in an aqueous acid solution, typically 6M hydrochloric acid (HCl) or 48% hydrobromic acid (HBr).
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The mixture is heated at reflux for several hours (4-12 hours), with the progress of the reaction monitored by TLC.
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After completion, the reaction mixture is cooled to room temperature. Benzoic acid may precipitate and can be removed by filtration or extraction with a non-polar organic solvent like diethyl ether.
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The aqueous layer is then concentrated under reduced pressure.
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The residue is dissolved in a minimal amount of water, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) with a base, such as aqueous ammonia or sodium hydroxide, to precipitate the free amino acid.
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The solid product is collected by filtration, washed with cold water and then a small amount of cold ethanol, and dried under vacuum.
Quantitative Data:
| Parameter | Value |
| Starting Material | N-Benzoyl-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid |
| Reagent | 6M HCl or 48% HBr |
| Reaction Time | 4-12 hours |
| Temperature | Reflux |
| Typical Yield | 70-90% |
Step 5: Deprotection of the Methoxy Group
Reaction: Cleavage of the methyl ether to unveil the free hydroxyl group, yielding the final product, 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.
Protocol:
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2-Amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid (1.0 eq) is dissolved in a strong acid, typically 48% aqueous hydrobromic acid (HBr) or a solution of boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperature.
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For HBr cleavage: The amino acid is refluxed in 48% HBr for 2-6 hours.
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The reaction progress is monitored by TLC or LC-MS.
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Upon completion, the reaction mixture is cooled and concentrated under reduced pressure to remove the excess acid.
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The residue is dissolved in water, and the pH is adjusted to the isoelectric point (around pH 6) with a base (e.g., aqueous ammonia) to precipitate the final product.
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The solid is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from water/ethanol may be performed for further purification.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid |
| Reagent | 48% HBr or BBr₃ |
| Reaction Time | 2-6 hours (with HBr) |
| Temperature | Reflux (with HBr) |
| Typical Yield | 60-80% |
Quantitative Data Summary
| Step | Reaction | Starting Material(s) | Key Reagents | Typical Yield (%) |
| 1 | Protection | 2-Fluoro-4-hydroxybenzaldehyde | CH₃I, K₂CO₃ | >95 |
| 2 | Azlactone Formation | 2-Fluoro-4-methoxybenzaldehyde, Hippuric Acid | Ac₂O, NaOAc | 70-90 |
| 3 | Reduction | (Z)-4-(2-Fluoro-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one | H₂/Pd-C | 80-95 |
| 4 | Hydrolysis | N-Benzoyl-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid | 6M HCl or 48% HBr | 70-90 |
| 5 | Deprotection | 2-Amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid | 48% HBr | 60-80 |
| Overall | - | 2-Fluoro-4-hydroxybenzaldehyde | - | ~30-55 |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic data for the final product, 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, based on known data for similar structures. Actual experimental data should be obtained for confirmation.
¹H NMR (D₂O, 400 MHz):
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δ 7.0-7.2 (m, 1H, Ar-H)
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δ 6.7-6.9 (m, 2H, Ar-H)
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δ 4.1-4.2 (t, 1H, α-CH)
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δ 3.0-3.2 (m, 2H, β-CH₂)
¹³C NMR (D₂O, 100 MHz):
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δ 175-178 (C=O, carboxylic acid)
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δ 155-158 (d, J=~240 Hz, C-F)
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δ 150-153 (C-OH)
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δ 130-132 (d, J=~5 Hz, Ar-C)
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δ 115-118 (d, J=~15 Hz, Ar-C)
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δ 110-113 (Ar-C)
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δ 105-108 (d, J=~25 Hz, Ar-C)
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δ 55-58 (α-C)
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δ 35-38 (β-C)
Mass Spectrometry (ESI+):
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m/z: [M+H]⁺ calculated for C₉H₁₁FNO₃: 200.0666; found: 200.0668
Conclusion
This technical guide outlines a robust and adaptable synthetic route for the preparation of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. The Erlenmeyer-Plöchl synthesis, coupled with a standard protection/deprotection strategy, provides a reliable method for accessing this valuable fluorinated amino acid. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, facilitating the synthesis and further investigation of this and related compounds. It is important to note that all synthetic procedures should be carried out by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.
